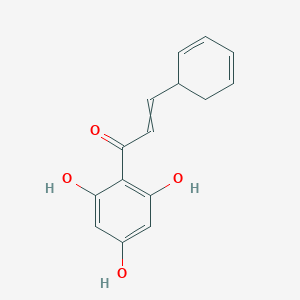

3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Description

Overview of the Dihydrochalcone (B1670589) Class within Natural Products Research

Dihydrochalcones are a subgroup of flavonoids characterized by a basic C6-C3-C6 skeleton, where two aromatic rings are connected by a saturated three-carbon bridge. researchgate.netnwsuaf.edu.cn This structural feature distinguishes them from their unsaturated counterparts, the chalcones. wikipedia.org In nature, dihydrochalcones are biosynthesized in plants through the phenylpropanoid pathway. mdpi.comacs.orgnih.gov This metabolic route is a crucial source of a wide array of secondary metabolites in the plant kingdom. mdpi.commdpi.com

Initially, the occurrence of dihydrochalcones was believed to be limited to a small number of plant families. mdpi.com However, with advancements in analytical techniques, their presence has been identified in a more widespread distribution across the plant kingdom. researchgate.net These compounds are recognized for a broad spectrum of health-promoting properties, which has made them promising candidates for further research and development in various fields. nih.govnih.govresearchgate.net

The biological activities attributed to the dihydrochalcone class are extensive and include antioxidant, anti-inflammatory, antidiabetic, antitumor, and antimicrobial effects. nih.govresearchgate.netjuniperpublishers.com Furthermore, some dihydrochalcones are known for their intense sweet taste and are utilized as natural, low-calorie sweeteners. mdpi.combiosynth.com The diverse pharmacological potential of these compounds continues to drive research into their mechanisms of action and potential therapeutic applications. nih.govnih.gov

Significance of 2',4',6'-Trihydroxydihydrochalcone in Contemporary Phytochemical and Biological Investigations

Within the broad class of dihydrochalcones, 2',4',6'-Trihydroxydihydrochalcone has emerged as a compound of particular interest in phytochemical and biological studies. mdpi.com This specific dihydrochalcone has the chemical formula C15H14O4 and a molecular weight of 258.27 g/mol . biosynth.comnih.gov It is also known by its CAS number 1088-08-0 and various synonyms, including 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one. biosynth.comnih.gov

Natural sources of 2',4',6'-Trihydroxydihydrochalcone have been identified in various plant species, including Piper lolot and Piper sarmentosum. nih.gov Its isolation from these and other plants has enabled detailed investigations into its biological properties.

Contemporary research has highlighted the significant biological activities of 2',4',6'-Trihydroxydihydrochalcone. For instance, it has demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential in managing blood sugar levels. nih.gov Studies have also pointed to its anti-inflammatory properties. bsu.edu.egnih.gov Additionally, research has revealed its molluscicidal activity, indicating its potential as a biopesticide. mdpi.com The compound's potential as a sweetening agent is also a subject of interest. biosynth.combiosynth.com

The following tables summarize some of the key research findings related to the biological activities of 2',4',6'-Trihydroxydihydrochalcone.

Table 1: Enzyme Inhibitory Activity of 2',4',6'-Trihydroxydihydrochalcone

| Enzyme | IC50 Value (µM) | Source |

| α-Glucosidase | 32.0 ± 2.2 | nih.gov |

Table 2: Other Reported Biological Activities of 2',4',6'-Trihydroxydihydrochalcone

| Biological Activity | Finding | Source |

| Anti-inflammatory | Showed potent anti-inflammatory properties. | nih.gov |

| Molluscicidal | Active against all life stages of Biomphalaria glabrata snails, with an LC50 of 5.35 µg/mL in adults. | mdpi.com |

Properties

IUPAC Name |

3-cyclohexa-2,4-dien-1-yl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-4,6-10,16,18-19H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHJRWFCSYQYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CC1C=CC(=O)C2=C(C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610129 | |

| Record name | 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-08-0 | |

| Record name | 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Identification, and Natural Occurrence of 2 ,4 ,6 Trihydroxydihydrochalcone

Phytochemical Isolation Methodologies from Plant Matrices

The successful isolation of 2',4',6'-Trihydroxydihydrochalcone from complex plant matrices relies on a combination of advanced extraction and chromatographic purification strategies. These methods are designed to efficiently liberate the target compound from the plant material and then separate it from other co-extracted phytochemicals.

Advanced Extraction Techniques

The initial step in isolating 2',4',6'-Trihydroxydihydrochalcone involves the extraction of the raw plant material. Various techniques are employed, ranging from traditional solvent extraction to more modern, efficiency-focused methods.

One of the primary methods involves solvent extraction , where dried and powdered plant material, such as the leaves of Piper sarmentosum, is subjected to extraction with organic solvents. A common approach is the use of a Soxhlet apparatus, which allows for continuous extraction with a solvent like ethanol, ensuring a thorough removal of the desired compounds from the plant matrix bio-protocol.org. Dichloromethane (B109758) has also been utilized as an extraction solvent for investigating the chemical constituents of Piper sarmentosum nih.gov.

More advanced techniques such as Supercritical Fluid Extraction (SFE) have been explored for the extraction of flavonoids from Piper species. SFE, particularly with carbon dioxide (CO2) as the solvent, offers a green alternative to traditional solvent extraction. The selectivity of SFE can be modified by adjusting parameters such as pressure and temperature, and by the addition of co-solvents like water, to optimize the yield of specific flavonoid classes semanticscholar.orgufrn.br. For instance, studies on Piper hispidinervum have shown that the highest yield of flavonoids can be achieved at 200 bar and 313.15K using CO2 with 20% (w/w) water as a co-solvent ufrn.br. Ultrasound-assisted extraction (UAE) is another modern technique that has been effectively used to extract phytochemicals, including flavonoids, from Piper betel leaves, demonstrating the potential for customized extraction methodologies to enhance the recovery of bioactive compounds nih.gov.

Chromatographic Purification Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of purification. Chromatographic techniques are indispensable for the isolation of pure 2',4',6'-Trihydroxydihydrochalcone.

A common strategy involves liquid-liquid partitioning of the crude extract. For example, an ethanolic extract can be partitioned between dichloromethane and water to separate compounds based on their polarity nih.gov. The resulting fractions are then subjected to further chromatographic separation.

Column chromatography is a fundamental purification technique. The choice of stationary phase and mobile phase is critical for successful separation. For the purification of flavonoids from Piper species, silica (B1680970) gel is a commonly used stationary phase. The mobile phase typically consists of a gradient of solvents with increasing polarity, such as mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane and acetone (B3395972) bio-protocol.org. Sephadex LH-20 , a size-exclusion chromatography resin, is also frequently employed, often using methanol (B129727) as the eluent, to separate flavonoids and other phenolic compounds unimi.it.

For final purification and to obtain the compound in high purity, Preparative Thin-Layer Chromatography (PTLC) and High-Performance Liquid Chromatography (HPLC) are often utilized. PTLC allows for the separation of small quantities of compounds on a larger scale than analytical TLC, using solvent systems such as dichloromethane/acetone and hexanes/isopropanol bio-protocol.org. HPLC, particularly reversed-phase HPLC, is a powerful tool for the final purification of flavonoids, offering high resolution and the ability to isolate pure compounds from complex mixtures anjs.edu.iq.

Natural Sources and Botanical Origins of 2',4',6'-Trihydroxydihydrochalcone

The occurrence of 2',4',6'-Trihydroxydihydrochalcone has been documented in specific plant species, highlighting the chemotaxonomic significance of this compound.

Documentation of Occurrence in Specific Plant Species

2',4',6'-Trihydroxydihydrochalcone has been reported to be a natural constituent of plants belonging to the Piper genus. Specifically, its presence has been identified in Piper lolot and Piper sarmentosum nih.govwikipedia.org. These plants are used in traditional medicine and cuisine in Southeast Asia wikipedia.org. The phytochemical investigation of these species has led to the isolation of a variety of bioactive compounds, including flavonoids like 2',4',6'-Trihydroxydihydrochalcone nih.govnih.gov.

A structurally related compound, 2',4',6'-trihydroxy-4-methoxydihydrochalcone, has been isolated from the woody part and ripe fruit of Iryanthera laevis, a plant from a different botanical family (Myristicaceae) nist.gov. Additionally, other dihydrochalcones have been isolated from Iryanthera lancifolia nih.govnih.gov. This suggests that the dihydrochalcone (B1670589) scaffold is distributed across various plant taxa.

| Plant Species | Family | Part of Plant | Compound |

|---|---|---|---|

| Piper lolot | Piperaceae | Not specified | 2',4',6'-Trihydroxydihydrochalcone |

| Piper sarmentosum | Piperaceae | Not specified | 2',4',6'-Trihydroxydihydrochalcone |

| Iryanthera laevis | Myristicaceae | Woody part, Ripe fruit | 2',4',6'-Trihydroxy-4-methoxydihydrochalcone (related compound) |

Comparative Analysis of Isolation Yields Across Different Biological Sources

Detailed quantitative data on the isolation yields of 2',4',6'-Trihydroxydihydrochalcone from its various botanical sources are not extensively reported in the available scientific literature. The yield of a natural product can be influenced by numerous factors, including the geographical location of the plant, the season of collection, the specific plant part used, and the extraction and purification methods employed.

| Biological Source | Isolation Yield of 2',4',6'-Trihydroxydihydrochalcone | Reference |

|---|---|---|

| Piper lolot | Data not available | - |

| Piper sarmentosum | Data not available | - |

Structural Elucidation and Confirmation in Isolated Natural Products

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. For 2',4',6'-Trihydroxydihydrochalcone, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis in negative ion mode shows a precursor ion [M-H]⁻ at an m/z of 257.0819, which is consistent with the molecular formula C15H14O4 nih.gov. This high-resolution mass measurement allows for the unambiguous determination of the elemental composition.

¹H NMR (Proton NMR) would be expected to show characteristic signals for the aromatic protons on both the A- and B-rings. The protons on the tri-substituted A-ring would likely appear as two singlets or a pair of meta-coupled doublets in the aromatic region. The protons of the monosubstituted B-ring would typically present as a multiplet. The aliphatic protons of the propane (B168953) bridge (at Cα and Cβ) would appear as two triplets in the upfield region of the spectrum. The signals for the three hydroxyl protons would also be present, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR (Carbon NMR) would show 15 distinct carbon signals, corresponding to the 15 carbon atoms in the molecule. The carbonyl carbon (C=O) would resonate at a characteristic downfield chemical shift (typically around 200-210 ppm). The aromatic carbons would appear in the region of approximately 100-165 ppm, with the oxygen-substituted carbons resonating at the lower end of this range. The aliphatic carbons of the propane bridge would be found in the upfield region of the spectrum.

Biosynthesis and Metabolic Pathways Involving 2 ,4 ,6 Trihydroxydihydrochalcone

Position within the Phenylpropanoid Pathway

2',4',6'-Trihydroxydihydrochalcone is a plant secondary metabolite derived from the phenylpropanoid pathway. nih.gov This pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into various classes of compounds, including flavonoids and stilbenoids. nih.govasm.org In the biosynthesis of flavonoids like pinocembrin (B1678385), L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). acs.org Subsequently, cinnamate-CoA ligase (CNL or 4CL) transforms cinnamic acid into its activated thioester, cinnamoyl-CoA. asm.orgacs.org

The key branching point occurs at the chalcone (B49325) synthase (CHS) step. asm.org Typically, CHS catalyzes the condensation of one molecule of a p-coumaroyl-CoA derivative with three molecules of malonyl-CoA to form a chalcone scaffold. asm.orgacs.org However, in engineered pathways aimed at producing pinocembrin, CHS can utilize cinnamoyl-CoA and three malonyl-CoA molecules. asm.orgacs.org 2',4',6'-Trihydroxydihydrochalcone arises from this route, often as an unintended by-product. acs.org Its formation involves a reduction step prior to or after the condensation reaction, distinguishing it from the direct chalcone products. acs.org Specifically, it is generated via a two-step reaction where cinnamoyl-CoA is first reduced by an enoyl reductase, followed by condensation with malonyl-CoA by a heterologous CHS. acs.org

Table 1: Key Pathway Intermediates in the Formation of 2',4',6'-Trihydroxydihydrochalcone

| Compound | Role in Pathway | Reference |

|---|---|---|

| L-Phenylalanine | Primary precursor for the phenylpropanoid pathway. | nih.govacs.org |

| Cinnamic Acid | Intermediate formed from L-phenylalanine. | asm.orgacs.org |

| Cinnamoyl-CoA | Activated intermediate; direct precursor for CHS condensation. | asm.orgacs.org |

| Malonyl-CoA | Extender unit; three molecules are condensed with cinnamoyl-CoA. | asm.orgacs.org |

| 2',4',6'-Trihydroxydihydrochalcone | Final dihydrochalcone (B1670589) product, often a by-product. | asm.orgacs.org |

Enzymatic Transformations and Precursors in Heterologous Expression Systems (e.g., Saccharomyces cerevisiae)

The synthesis of 2',4',6'-Trihydroxydihydrochalcone has been well-documented in the yeast Saccharomyces cerevisiae engineered for flavonoid production. asm.orgpurdue.edunih.gov These efforts typically involve introducing a heterologous phenylpropanoid pathway into the yeast. asm.org A common strategy involves the co-expression of three key enzymes: phenylalanine ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS). asm.orgpurdue.edu

In one such study, PAL from Rhodosporidium toruloides, 4CL from Arabidopsis thaliana, and CHS from Hypericum androsaemum were expressed in S. cerevisiae. asm.orgpurdue.edu This combination successfully produced the target flavanones, naringenin (B18129) and pinocembrin, but also yielded 2',4',6'-trihydroxydihydrochalcone and phloretin (B1677691) as significant by-products. asm.orgnih.gov The PAL enzyme also exhibited tyrosine ammonia lyase (TAL) activity, allowing the pathway to proceed from both L-phenylalanine and L-tyrosine. asm.orgpurdue.edu

A crucial enzymatic step in the formation of dihydrochalcones is the reduction of the α-β double bond of the cinnamoyl-CoA starter unit. Research has identified the native S. cerevisiae enoyl-CoA reductase Tsc13 as a key enzyme catalyzing this reduction. nih.govacs.org Overexpression of ScTsc13 was shown to increase the side activity of reducing p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, the direct precursor for phloretin biosynthesis. nih.gov This same mechanism, acting on cinnamoyl-CoA, leads to the formation of 2',4',6'-trihydroxydihydrochalcone. acs.org

Table 2: Enzymes and Precursors in Heterologous Biosynthesis

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Rhodosporidium toruloides | Converts L-phenylalanine to cinnamic acid. | asm.orgpurdue.edu |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana, Medicago truncatula | Activates cinnamic acid to cinnamoyl-CoA. | asm.orgacs.org |

| Chalcone Synthase (CHS) | Hypericum androsaemum, Vitis vinifera | Condenses cinnamoyl-CoA with 3x malonyl-CoA. | asm.orgacs.org |

| Enoyl-(VLCFA)-Reductase (Tsc13) | Saccharomyces cerevisiae (native) | Reduces cinnamoyl-CoA to dihydrocinnamoyl-CoA, a key step in byproduct formation. | nih.govacs.org |

Metabolic Flux Analysis and By-product Formation in Engineered Biosynthetic Routes

Metabolic flux analysis (MFA) is an experimental technique used to quantify the rates of production and consumption of metabolites within a biological system, providing insight into the efficiency and bottlenecks of metabolic pathways. wikipedia.org In the context of engineered flavonoid biosynthesis, MFA helps to understand the distribution of carbon between the desired product and unintended by-products like 2',4',6'-trihydroxydihydrochalcone. mdpi.com

In engineered S. cerevisiae strains expressing PAL, 4CL, and CHS, the production of 2',4',6'-trihydroxydihydrochalcone has been quantified, highlighting its status as a major by-product. asm.org In one experiment, the concentration of this compound reached approximately 11 mg/L. asm.org This was comparable to the yield of another significant by-product, phloretin (9 mg/L), and exceeded the yields of the target products, naringenin (7 mg/L) and pinocembrin (0.8 mg/L). asm.orgnih.gov

The formation of this by-product represents a diversion of metabolic flux away from the intended flavonoid synthesis. acs.org Studies have shown that the flux towards the engineered pathway can be limited by the availability of precursors, particularly L-tyrosine and malonyl-CoA. acs.orgpurdue.edu The enzymatic activity of the native yeast enzyme Tsc13 on cinnamoyl-CoA is a key reaction that channels intermediates into the dihydrochalcone side pathway, creating a metabolic bottleneck for pinocembrin production. acs.org

Table 3: Product and By-product Yields in an Engineered S. cerevisiae Strain

| Compound | Classification | Approximate Yield (mg/L) | Reference |

|---|---|---|---|

| 2',4',6'-Trihydroxydihydrochalcone | By-product | 11 | asm.org |

| Phloretin | By-product | 9 | asm.org |

| Naringenin | Target Product | 7 | asm.org |

| Pinocembrin | Target Product | 0.8 | asm.org |

Genetic Engineering and Synthetic Biology Approaches for Biosynthetic Optimization

Synthetic biology offers several strategies to optimize metabolic pathways, either to enhance the production of a target compound or to eliminate undesired by-products. nih.gov In the case of flavonoid biosynthesis, significant efforts have been made to reduce or eliminate the formation of 2',4',6'-trihydroxydihydrochalcone to improve the yield of pinocembrin and other related flavanones. acs.orgnih.gov

A primary strategy is to block the side reactions that lead to by-product formation. acs.org Since the yeast enzyme Tsc13 was identified as responsible for the initial reduction step leading to dihydrochalcones, targeting this enzyme is a key approach. By blocking this reaction, the flux of cinnamoyl-CoA can be more effectively directed towards the desired chalcone synthase reaction for pinocembrin synthesis. acs.org

Table 4: Genetic Strategies for Optimizing Flavonoid Biosynthesis

| Strategy | Description | Target | Reference |

|---|---|---|---|

| By-product Elimination | Blocking the enzymatic side reactions that divert precursors away from the main pathway. | Tsc13 enzyme activity on cinnamoyl-CoA. | acs.orgnih.gov |

| Precursor Supply Enhancement | Increasing the intracellular concentration of key building blocks. | Malonyl-CoA, L-Tyrosine. | acs.orgnih.gov |

| Enzyme Screening | Identifying and expressing more efficient enzyme variants from different species. | PAL, 4CL, CHS enzymes. | acs.org |

| Host Strain Modification | Using knockout strains (e.g., pad1 knockout) to prevent precursor degradation. | Competing metabolic pathways. | asm.org |

Chemical Synthesis and Derivatization of 2 ,4 ,6 Trihydroxydihydrochalcone

Total Synthesis Methodologies for 2',4',6'-Trihydroxydihydrochalcone

The total synthesis of 2',4',6'-Trihydroxydihydrochalcone can be achieved through several routes, often involving the catalytic hydrogenation of the corresponding chalcone (B49325). A common strategy is to first construct the chalcone backbone and then selectively reduce the α,β-unsaturated double bond to yield the dihydrochalcone (B1670589).

One established method involves the hydrogenation of naringin, a bioflavonoid found in citrus fruits, to convert it into the dihydrochalcone. biosynth.com Another approach starts from commercially available flavones, such as naringenin (B18129), which can be converted to the target dihydrochalcone in a multi-step process. mdpi.com A five-step process with moderate yields (23% to 37%) has been reported for this type of conversion. mdpi.com

A key synthetic intermediate is often the corresponding chalcone, 2',4',6'-trihydroxychalcone. This precursor is typically synthesized and then subjected to regioselective reduction of the carbon-carbon double bond. mdpi.com Catalytic hydrogenation is a common method for this reduction step. For instance, 2'-hydroxydihydrochalcone has been synthesized from the reduction of flavone (B191248) using ammonium (B1175870) formate (B1220265) in the presence of a Palladium on carbon (Pd/C) catalyst in methanol (B129727), resulting in the opening of the C-ring. researchgate.net This general principle can be applied to the synthesis of the trihydroxy-substituted analog.

Synthetic Routes for 2',4',6'-Trihydroxydihydrochalcone Derivatives

The synthesis of derivatives of 2',4',6'-Trihydroxydihydrochalcone allows for the exploration of structure-activity relationships and the development of analogs with potentially enhanced properties.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are the direct precursors to dihydrochalcones. nih.govcore.ac.uk This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govrasayanjournal.co.in

For the synthesis of 2',4',6'-Trihydroxydihydrochalcone derivatives, 2,4,6-trihydroxyacetophenone (phloroacetophenone) serves as the ketone component. This is reacted with a variety of substituted benzaldehydes to introduce diversity into the B-ring of the chalcone scaffold. The resulting α,β-unsaturated ketone (chalcone) is then subjected to selective hydrogenation of the double bond to yield the final dihydrochalcone derivative. mdpi.com The reaction can be catalyzed by aqueous-alcoholic alkali and may proceed over several hours at elevated temperatures or over a longer period at room temperature. nih.gov

Table 1: Example Reactants for Derivative Synthesis via Claisen-Schmidt Condensation This table is interactive. You can sort and filter the data.

| Ketone Component | Aldehyde Component (Example) | Resulting Chalcone Precursor | Final Dihydrochalcone Derivative |

|---|---|---|---|

| 2,4,6-Trihydroxyacetophenone | Benzaldehyde | 2',4',6'-Trihydroxychalcone | 2',4',6'-Trihydroxydihydrochalcone |

| 2,4,6-Trihydroxyacetophenone | 4-Hydroxybenzaldehyde | 4,2',4',6'-Tetrahydroxychalcone | 4,2',4',6'-Tetrahydroxydihydrochalcone |

| 2,4,6-Trihydroxyacetophenone | 4-Methoxybenzaldehyde | 4'-Methoxy-2',4',6'-trihydroxychalcone | 4'-Methoxy-2',4',6'-trihydroxydihydrochalcone |

| 2,4,6-Trihydroxyacetophenone | 3,4-Dihydroxybenzaldehyde | 3,4,2',4',6'-Pentahydroxychalcone | 3,4,2',4',6'-Pentahydroxydihydrochalcone |

Researchers are continuously developing novel and more efficient synthetic methods. One innovative approach is the use of microbial transformations. These biotransformation processes offer a natural alternative to chemical synthesis for producing dihydrochalcones and can be used to modify structures to improve biological properties. mdpi.com

In the realm of biosynthesis, strategies have been developed to optimize the production of related flavonoids in microorganisms like Saccharomyces cerevisiae. acs.org These efforts have also addressed the formation of 2',4',6'-trihydroxy dihydrochalcone as an undesired byproduct. By screening for more efficient enzymes and optimizing gene expression, the accumulation of metabolic intermediates can be controlled, thereby improving the yield of the desired product and minimizing side reactions. acs.org

Reaction optimization has also been a focus in chemical synthesis. For instance, the total synthesis pathway for Desmosdumotin D, a complex dihydrochalcone, was optimized to increase the total yield from 4.4% to 11.9%. researchgate.net Furthermore, the use of specific catalysts, such as rhodium, has been explored for the chemoselective reduction of the α,β-unsaturated olefinic bond in chalcones to produce dihydrochalcones. mdpi.com

Design Principles for Structural Modification and Analog Development

The structural modification of 2',4',6'-Trihydroxydihydrochalcone and the development of its analogs are guided by the goal of enhancing specific biological activities and improving pharmacokinetic profiles. ljmu.ac.uk The core structure of chalcones and dihydrochalcones is considered a "privileged structure" in medicinal chemistry due to the relative ease of its synthesis and modification. nih.govljmu.ac.uk

A key design principle is the modification of the substitution patterns on the A and B aromatic rings. These modifications can significantly influence the molecule's interaction with biological targets. For example, a series of 2,4,6-trihydroxychalcone derivatives were synthesized to act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes. nih.gov The goal was to create reversible and competitive inhibitors with improved potency and selectivity. nih.gov

Another driving force for analog development is the pursuit of enhanced antimicrobial or antiviral activity. The synthesis of a 2′,4′,6′-trihydroxy-3′-formyldihydrochalcone intermediate, for example, yielded a compound with promising bioactivity in antiviral and antimicrobial assays. researchgate.net Similarly, analogs of the anti-HIV active natural product Desmosdumotin D were synthesized to explore structure-activity relationships. researchgate.net The design of such analogs often focuses on mimicking or enhancing the interactions of the parent compound with its biological target, such as the HIV integrase enzyme, where phenolic hydroxyl groups and the benzene (B151609) rings are thought to be important pharmacodynamic groups. researchgate.net

Ultimately, the structural diversity that can be achieved through synthetic modifications allows for the generation of new chemical entities with potentially improved potency and reduced toxicity compared to the original natural products. ljmu.ac.uk

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 ,4 ,6 Trihydroxydihydrochalcone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2',4',6'-Trihydroxydihydrochalcone. It provides detailed insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Conformational Analysis and Rotameric Studies

The presence of single bonds in the structure of dihydrochalcones allows for rotational freedom, leading to the existence of different conformational isomers, or rotamers. Strong intramolecular hydrogen bonding, particularly between the phenolic protons and adjacent carbonyl groups in phloroglucinol-type compounds, can restrict this rotation, leading to the co-existence of stable rotamers in solution. researchgate.net This phenomenon is particularly relevant for derivatives of 2',4',6'-Trihydroxydihydrochalcone.

For instance, in a study of a formyl derivative of 2',4',6'-trihydroxydihydrochalcone, two stable rotamers were identified. The problems associated with NMR assignments for this type of compound were attributed to this conformational exchange. researchgate.net The ratio of these rotamers can be influenced by the solvent and temperature, and low-temperature NMR studies can help to resolve the individual signals of each conformer. researchgate.net Computational modeling and ab initio calculations can also be used to predict rotamer ratios and correlate experimental NMR chemical shifts, especially for hydrogen-bonded hydroxyl protons. researchgate.net

Advanced NMR Techniques for Aromatic System and Hydroxyl Proton Assignments

The complexity of natural products often necessitates the use of advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques for complete structural assignment. researchgate.netipb.pt For 2',4',6'-Trihydroxydihydrochalcone, ¹H and ¹³C NMR are fundamental. In the ¹H NMR spectrum, the signals for the protons on the two aromatic rings and the aliphatic chain can be distinguished. The protons on the trihydroxylated A-ring typically appear as a singlet, while the protons on the monosubstituted B-ring appear as a multiplet. mdpi.com

Advanced 2D NMR experiments are invaluable for unambiguous assignments. ipb.pt

COSY (Correlation Spectroscopy) helps to identify proton-proton couplings within the same spin system. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for connecting different fragments of the molecule. nptel.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in conformational analysis.

The chemical shifts of hydroxyl protons can be highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk In some cases, the strong intramolecular hydrogen bond in 2',4',6'-trihydroxydihydrochalcone derivatives can shift the hydroxyl proton signals significantly downfield. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 2',4',6'-Trihydroxydihydrochalcone

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2, 6 | 7.27 (m) | 129.42 |

| 3, 5 | 7.27 (m) | 129.34 |

| 4 | 7.17 (m) | 126.85 |

| 1' | - | 105.30 |

| 2', 6' | - | 165.81 |

| 3', 5' | 5.85 (s) | 95.75 |

| 4' | - | 166.14 |

| α | 3.33 (t, J = 7.8 Hz) | 46.90 |

| β | 2.98 (t, J = 7.8 Hz) | 32.21 |

| C=O | - | 206.04 |

| Data obtained in CDCl₃. mdpi.com |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to calculate the elemental composition. libretexts.org For 2',4',6'-Trihydroxydihydrochalcone, HRESIMS analysis would typically show a quasi-molecular ion peak, such as [M+H]⁺ or [M-H]⁻. The experimentally measured m/z value is then compared to the calculated value for the expected molecular formula, C₁₅H₁₄O₄, to confirm its identity. mdpi.comnih.gov

Table 2: HRESIMS Data for 2',4',6'-Trihydroxydihydrochalcone

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 259.0970 | 259.0980 | mdpi.com |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification

UV-Vis and IR spectroscopy provide valuable information about the functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. scribd.com Aromatic systems and conjugated carbonyl groups, as found in 2',4',6'-Trihydroxydihydrochalcone, give rise to characteristic absorption bands in the UV-Vis spectrum. The UV spectrum of 2',4',6'-Trihydroxydihydrochalcone in methanol (B129727) shows absorption maxima (λmax) at approximately 285 and 324 nm, which are indicative of its chalcone-related structure. mdpi.comfarmaciajournal.com

Infrared (IR) Spectroscopy is used to identify the vibrational modes of functional groups. utdallas.edu The IR spectrum of 2',4',6'-Trihydroxydihydrochalcone exhibits characteristic absorption bands that confirm the presence of key functional groups:

A broad band in the region of 3443 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. mdpi.compressbooks.pub

Bands related to C-H stretching of the aromatic and aliphatic parts. pressbooks.pub

A strong absorption around 1649 cm⁻¹ due to the C=O stretching of the ketone group. mdpi.comlibretexts.org

Absorptions in the 1595-1454 cm⁻¹ range are indicative of C=C stretching within the aromatic rings. mdpi.com

Table 3: Spectroscopic Data for 2',4',6'-Trihydroxydihydrochalcone

| Spectroscopic Technique | Characteristic Features |

| UV-Vis (in MeOH) | λmax at 285 and 324 nm mdpi.com |

| IR (KBr, cm⁻¹) | 3443 (O-H), 1649 (C=O), 1595, 1454 (C=C, aromatic) mdpi.com |

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of 2',4',6'-Trihydroxydihydrochalcone in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Developing a robust HPLC method is crucial for the reliable analysis of 2',4',6'-Trihydroxydihydrochalcone. researchgate.net Method development involves optimizing several parameters, including the choice of the stationary phase (column), the mobile phase composition, the flow rate, and the detector wavelength. ijrpr.com Reversed-phase columns (e.g., C18) are commonly used for the separation of phenolic compounds like dihydrochalcones. ejgm.co.uk The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. mdpi.com

Once developed, the HPLC method must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure its suitability for the intended purpose. ejgm.co.uk Key validation parameters include: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrpr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ejgm.co.uk

A validated HPLC method allows for the accurate quantification of 2',4',6'-Trihydroxydihydrochalcone in plant extracts or other matrices and is essential for quality control purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the comprehensive analysis of secondary metabolites in complex biological matrices. In the context of 2',4',6'-Trihydroxydihydrochalcone, LC-MS, particularly when coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF), provides exceptional sensitivity and selectivity for its detection, identification, and quantification.

Untargeted metabolomics workflows frequently employ LC-MS to profile and compare sample groups, allowing for the discovery of dysregulated metabolites. nih.gov This approach is highly effective for identifying compounds like 2',4',6'-Trihydroxydihydrochalcone in natural sources such as Piper species. diva-portal.org The process involves separating the chemical constituents of an extract via liquid chromatography, followed by their ionization and detection by mass spectrometry. Each detected peak, or "metabolomic feature," is defined by its unique mass-to-charge ratio (m/z) and retention time. nih.gov

For 2',4',6'-Trihydroxydihydrochalcone, which has a molecular formula of C₁₅H₁₄O₄, high-resolution electrospray ionization mass spectrometry (HRESIMS) can confirm its elemental composition. For instance, it has been identified with a protonated molecule [M+H]⁺ at an m/z of 259.0980 (calculated as 259.0970), corroborating its structure. diva-portal.org

Tandem mass spectrometry (MS/MS or MS²) is crucial for structural elucidation. In this process, a specific precursor ion—such as the deprotonated molecule [M-H]⁻ of 2',4',6'-Trihydroxydihydrochalcone at m/z 257.0819—is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. This LC-MS/MS-based chemical screening is a powerful method for distinguishing between known and unknown compounds and for identifying novel metabolites from microbial or plant sources. researchgate.net

Detailed experimental parameters for the LC-MS/MS analysis of 2',4',6'-Trihydroxydihydrochalcone have been deposited in public databases, providing a reference for future studies. tandfonline.com These parameters include the specific instrument, ionization mode, and collision energies used to generate characteristic fragmentation spectra.

Table 1: LC-MS/MS Parameters and Fragmentation Data for 2',4',6'-Trihydroxydihydrochalcone

| Parameter | Value / Description |

|---|---|

| MS Type | LC-MS |

| MS Level | MS2 |

| Instrument Type | LC-ESI-QTOF (Agilent 6530) |

| Precursor Type | [M-H]⁻ |

| Precursor m/z | 257.0819 |

| Ionization Mode | Negative |

| Retention Time | 5.496 min |

| Fragmentation Data (Collision Energy: 20 V) | |

| Top 5 Peaks (m/z) | 213.0918, 257.0821, 81.0348, 173.0602, 239.0709 |

| Fragmentation Data (Collision Energy: 40 V) | |

| Top 5 Peaks (m/z) | 81.0345, 65.0037, 41.0037, 83.0141, 107.0137 |

Data sourced from MassBank of North America (MoNA), as available on PubChem. tandfonline.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure and absolute configuration and reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. diva-portal.orgresearchgate.net

Despite the synthesis of 2',4',6'-Trihydroxydihydrochalcone and its isolation from natural sources, a single-crystal X-ray diffraction analysis for this specific compound does not appear to be available in published scientific literature. researchgate.netresearchgate.net However, the solid-state structures of several closely related dihydrochalcones and their derivatives have been successfully elucidated using this technique, offering valuable insights into the likely conformational properties of this class of compounds.

In Vitro and Preclinical Investigations of Biological Activities of 2 ,4 ,6 Trihydroxydihydrochalcone and Its Derivatives

Enzyme Inhibition Studies

Tyrosinase Inhibitory Activity and Mechanistic Insights

2',4',6'-Trihydroxydihydrochalcone has demonstrated notable inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Research indicates that this compound, isolated from Greyia radlkoferi, exhibits significant tyrosinase inhibition, with one study reporting a half-maximal inhibitory concentration (IC50) value of 17.70 μg/mL (68.48 μM). researchgate.netnih.gov This level of activity suggests its potential as a component in cosmetic or pharmaceutical agents aimed at addressing dermatological issues related to melanin overproduction. researchgate.netnih.gov The inhibitory potency of 2',4',6'-trihydroxydihydrochalcone is considered significant, especially when compared to other chalcones. up.ac.za

The structural features of chalcones play a crucial role in their tyrosinase inhibitory capacity. Studies on various hydroxychalcones have suggested that the 2',4',6'-trihydroxyl arrangement within the chalcone (B49325) framework is particularly effective for inhibiting tyrosinase activity. nih.gov For instance, chalcones possessing a resorcinol (B1680541) ring on one side and a catechol moiety on the other tend to exhibit high tyrosinase inhibition. ijprajournal.com

Interaction with Copper Ions at the Active Site

The mechanism behind the tyrosinase inhibitory activity of 2',4',6'-trihydroxydihydrochalcone involves its interaction with the copper ions (Cu²⁺) located at the enzyme's active site. researchgate.netnih.gov Tyrosinase is a copper-containing enzyme, and the ability of an inhibitor to chelate these copper ions is a key factor in its efficacy. researchgate.net Molecular docking studies have visually confirmed that the interaction between 2',4',6'-trihydroxydihydrochalcone and the Cu²⁺ ions is a primary driver of its inhibitory action. researchgate.netnih.gov This interaction effectively blocks the enzyme's catalytic function, which is to initiate the process of melanin synthesis. researchgate.net

Post-Transcriptional Modulatory Effects

Beyond direct enzyme interaction, the mechanism of action for 2',4',6'-trihydroxydihydrochalcone also appears to involve post-transcriptional modulation. researchgate.netnih.gov Investigations using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) have indicated that the compound's inhibitory effect is likely not due to a decrease in the transcription of the tyrosinase gene. researchgate.netnih.gov Instead, it influences the processes that occur after the genetic information has been transcribed into messenger RNA (mRNA), ultimately leading to a reduction in the functional tyrosinase enzyme. nih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Related Chalcones

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant target for the management of type 2 diabetes and obesity due to its role as a negative regulator in insulin (B600854) and leptin signaling pathways. asianpubs.orgtaylorfrancis.com Chalcones, as a class of compounds, have shown considerable potential as PTP1B inhibitors. taylorfrancis.comijpsm.com The inhibition of PTP1B by these molecules can help to enhance insulin sensitivity. asianpubs.org

The general structure of chalcones, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their biological activity. taylorfrancis.comijpsm.com Structure-activity relationship (SAR) studies have been conducted on a wide array of synthesized chalcones to understand how different substituents on the aromatic rings affect their PTP1B inhibitory potential. asianpubs.org These studies have revealed that the position and nature of these substituents are critical for the inhibitory effect. asianpubs.org For instance, some research suggests that electron-withdrawing groups on one of the aromatic rings can enhance PTP1B inhibitory activity. ijpsm.com

Molecular docking studies have provided further insights into the inhibitory mechanism, showing that hydroxylated chalcone derivatives can interact with key amino acid residues at the PTP1B active site, such as TYR46, ASP48, and CYS215, through hydrogen bonding. stmjournals.in The development of allosteric inhibitors that bind to sites other than the active site is also being explored as a strategy to achieve more specific PTP1B inhibition. nih.gov

Other Enzyme Systems Under Investigation (e.g., α-glycosidase, acetylcholinesterase)

The therapeutic potential of 2',4',6'-trihydroxydihydrochalcone and related chalcones extends to the inhibition of other key enzymes, including α-glycosidase and acetylcholinesterase.

α-Glucosidase Inhibitory Activity: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a strategy for managing hyperglycemia. nih.gov A compound identified as 2',4',6'-trihydroxydihydrochalcone, extracted from Boesenbergia rotunda, demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 32.0 ± 2.2 μM. nih.gov This was significantly more potent than the standard drug acarbose. nih.gov The inhibitory potential of chalcone derivatives against α-glucosidase makes them promising candidates for further investigation in the context of diabetes management. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. nih.gov Studies on a series of 2′-hydroxychalcones have shown that these compounds can inhibit human acetylcholinesterase. nih.gov The presence of methoxy (B1213986) groups on the A ring and halogen substituents on the B ring of the chalcone structure generally leads to higher activity. nih.gov Kinetic and molecular modeling studies suggest that these chalcones act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.govresearchgate.net

Antimicrobial and Antiviral Activity Assessments

Chalcones and their derivatives have been the subject of numerous studies for their potential as antimicrobial and antiviral agents. nih.govnih.gov

Antimicrobial Activity: The basic chalcone structure, 1,3-diphenyl-2-propen-1-one, is a precursor for flavonoids and isoflavonoids in plants. nih.gov This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial effects against pathogens like Staphylococcus aureus. nih.gov Both natural and synthetic chalcones have been investigated, with synthetic derivatives often being created to enhance their bioactivity. nih.gov For example, 3′-formyl-2′,4′,6′-trihydroxydihydrochalcone has shown promising antimicrobial activity. researchgate.net Another derivative, 3'-formyl-2',4',6'-trihydroxy-5'-methyldihydrochalcone, isolated from Psidium acutangulum, exhibited strong activity against Pseudomonas aeruginosa. researchgate.net The introduction of a chlorine atom into the chalcone structure has also been shown to positively affect its antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. mdpi.com

Antiviral Activity: The antiviral properties of chalcones have been explored against a variety of viruses. pensoft.net Dihydrochalcones, which are derived from the reduction of the double bond in the chalcone structure, have also shown anti-herpes simplex virus activity. pensoft.net The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes and disruption of different stages of the viral replication cycle. nih.govpensoft.net For instance, some chalcones have been found to inhibit HIV-1 protease. pensoft.net A formyl dihydrochalcone (B1670589) derivative showed promising bioactivity in antiviral assays. researchgate.net

Antibacterial and Antifungal Efficacy in Specific Microbial Models

While 2',4',6'-trihydroxydihydrochalcone itself was found to be inactive against Staphylococcus aureus (with a Minimum Inhibitory Concentration (MIC) higher than 100 µM), several of its derivatives have demonstrated notable antimicrobial properties uqac.ca.

A formylated derivative, 3'-formyl-2',4',6'-trihydroxydihydrochalcone , isolated from Psidium acutangulum, has shown significant antifungal activity. It was tested against a range of pathogenic fungi, exhibiting MICs from 16 to 512 µg/mL against various Candida species, Cryptococcus neoformans, and Sporothrix schenckii scielo.org.pe. This supports the traditional use of Psidium acutangulum for treating fungal infections scielo.org.pe.

Furthermore, other dihydrochalcone derivatives isolated from the buds of Populus balsamifera, named balsacone A, B, and C , were significantly active against Staphylococcus aureus. These compounds displayed MIC values ranging from 3.1 to 6.3 µM, suggesting that the presence of a 4-hydroxycinnamyl group is crucial for their biological activity uqac.ca. In contrast, other known dihydrochalcones without this group, including 2',4',6'-trihydroxydihydrochalcone, were inactive uqac.ca.

Studies on other related chalcones have also shown promise. Dihydroxy- and trihydroxychalcones have been reported to possess inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values in the ranges of 15-45 µg/ml and 25-50 µg/ml, respectively nih.gov.

| Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida species | 16 - 512 | scielo.org.pe |

| Cryptococcus neoformans | 16 - 512 | scielo.org.pe |

| Sporothrix schenckii | 16 - 512 | scielo.org.pe |

Elucidation of Action Mechanisms, Including Efflux Pump Inhibition

One of the primary ways bacteria develop multidrug resistance (MDR) is by using efflux pumps, which are transport proteins that expel antibiotics from the cell nih.govmdpi.com. Inhibiting these pumps is a promising strategy to restore the effectiveness of existing antibiotics nih.gov. Efflux Pump Inhibitors (EPIs) can act through several mechanisms, including competitive inhibition, where the EPI binds to the same site as the antibiotic, or non-competitive inhibition, where the EPI binds elsewhere on the pump, altering its conformation and reducing its affinity for the substrate nih.gov. Another mechanism involves disrupting the energy source of the pump, such as the proton motive force nih.govnih.gov.

Flavonoids and chalcones are classes of natural compounds that have been investigated as potential EPIs nih.gov. While extensive research exists on the mechanisms of various EPIs, specific studies detailing the action of 2',4',6'-Trihydroxydihydrochalcone as an efflux pump inhibitor are limited. However, the general activity of related compounds suggests this could be a potential, yet unconfirmed, mechanism of action. For example, some chalcones have been shown to enhance the efficacy of antibiotics like ciprofloxacin (B1669076) and gentamicin (B1671437) against MRSA, suggesting a synergistic effect that could be related to the inhibition of resistance mechanisms like efflux pumps nih.gov.

Antioxidant Activity and Radical Scavenging Mechanisms

Chalcones and their derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases mdpi.com. The primary mechanism for this activity is their ability to act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions mdpi.com.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the radical-scavenging ability of antioxidant compounds ugm.ac.idnih.govmdpi.com. This assay measures the reduction of the stable DPPH radical, which results in a color change from violet to yellow mdpi.comresearchgate.net. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals researchgate.net. The structure of chalcones, particularly the number and position of hydroxyl groups on their aromatic rings, significantly influences their antioxidant potential mdpi.com. While many chalcones have been evaluated using this method, specific DPPH scavenging data for 2',4',6'-Trihydroxydihydrochalcone is not detailed in the available research.

Molluscicidal Efficacy and Target Organism Studies

2',4',6'-Trihydroxydihydrochalcone has demonstrated significant molluscicidal activity, particularly against the freshwater snail Biomphalaria glabrata scielo.brnih.govresearchgate.net. This snail is a crucial intermediate host for the parasite Schistosoma mansoni, which causes schistosomiasis, a neglected tropical disease scielo.brnih.gov. The control of the snail population is a key strategy in preventing the transmission of this disease.

In laboratory studies, 2',4',6'-Trihydroxydihydrochalcone was identified as one of the most effective and promising natural compounds for this purpose scielo.br. Research has determined specific lethal concentrations required to eliminate the snail population.

| Parameter | Concentration (µg/mL) | Reference |

|---|---|---|

| Lethal Concentration 50% (LC50) | 5.35 | scielo.br |

| Lethal Concentration 90% (LC90) | 6.47 | scielo.br |

These lethal concentration values are below the 20 µg/mL threshold for promising molluscicides, and the LC90 value is within the range recommended by the World Health Organization (WHO), highlighting its potential as a biodegradable alternative for snail control. scielo.brnih.gov

Anti-inflammatory Pathway Modulation

Chalcones are well-documented for their anti-inflammatory properties, which are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response mdpi.comnih.govmdpi.com. Inflammation is a complex biological process mediated by enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which produce pro-inflammatory molecules taylorfrancis.com. Chalcones can suppress the expression of inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.govvub.be.

A critical target in the anti-inflammatory action of chalcones is the Nuclear Factor kappa B (NF-κB) signaling pathway mdpi.com. NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses nih.govmdpi.com. Under normal conditions, NF-κB is held inactive in the cytoplasm. When activated by stimuli such as inflammatory cytokines, it moves into the nucleus and triggers the transcription of pro-inflammatory genes semanticscholar.org.

Numerous studies have shown that both natural and synthetic chalcones can potently inhibit the NF-κB pathway taylorfrancis.comvub.besemanticscholar.org. They achieve this by preventing the degradation of the inhibitor of κB protein (IκBα) and suppressing the translocation of the active p65 subunit of NF-κB into the nucleus nih.govsemanticscholar.org. By blocking this central pathway, chalcones effectively reduce the production of a wide array of inflammatory molecules, underpinning their strong anti-inflammatory effects nih.govvub.be.

Anticancer Potential and Cellular Pathway Interference

2',4',6'-Trihydroxydihydrochalcone and its related compounds have shown considerable potential as anticancer agents by interfering with cellular pathways that control proliferation and survival. nih.gov

One significant finding is the ability of 2',4',6'-trihydroxydihydrochalcone (also referred to as phloretin (B1677691) in some studies) to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in LNCaP prostate cancer cells. nih.gov TRAIL is a naturally occurring agent that can selectively induce apoptosis in cancer cells. nih.gov The study revealed that while 2',4',6'-trihydroxydihydrochalcone alone had modest cytotoxic and apoptotic effects, it markedly augmented the cell-killing ability of TRAIL. nih.gov

| Treatment (48h) | Apoptotic Cells (%) | Reference |

|---|---|---|

| 2',4',6'-Trihydroxydihydrochalcone (100 µM) | 12.50 ± 0.48 | nih.gov |

| TRAIL (100 ng/mL) + 2',4',6'-Trihydroxydihydrochalcone (100 µM) | 60.87 ± 0.86 | nih.gov |

Other related chalcones have also been shown to suppress cancer cell growth through different mechanisms. For instance, 2',4'-dihydroxychalcone (B613834) was found to inhibit the proliferation of PC-3 human prostate cancer cells by inducing cell cycle arrest at the G0/G1 phase and triggering apoptosis. nih.govresearchgate.net This effect was linked to the upregulation of the tumor suppressor proteins PTEN and p27Kip1. nih.gov In breast cancer models, another derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, was shown to inhibit cell proliferation by inducing both autophagy and mitochondrial apoptosis. mdpi.com These findings collectively indicate that dihydrochalcones interfere with critical cancer cell pathways, making them promising candidates for further investigation in cancer therapy. nih.gov

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

The chalcone scaffold, including 2',4',6'-Trihydroxydihydrochalcone and its derivatives, has been a focal point of anticancer research due to its ability to modulate cell cycle progression and induce programmed cell death (apoptosis) in various cancer cell lines. nih.govuniroma1.it These compounds have demonstrated the capacity to halt cancer cell proliferation by arresting the cell cycle at critical checkpoints and activating intrinsic or extrinsic apoptotic pathways. mdpi.comcmu.ac.th

Research indicates that 2',4',6'-Trihydroxydihydrochalcone, also known as phloretin, significantly enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in LNCaP prostate cancer cells. nih.gov When combined with TRAIL, phloretin markedly increased the apoptotic cell population to 60.87%. nih.gov

Derivatives of the core structure have shown potent activity across a range of cancer types. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) was found to induce cell cycle arrest primarily at the G1 phase in MCF-7 (65.7%) and MDA-MB-231 (62.5%) breast cancer cells, with a smaller fraction of cells arrested in the G2/M phase. mdpi.com This compound also successfully triggered autophagy and intrinsic apoptosis in these cell lines. mdpi.com Similarly, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) prompted G0/G1 phase arrest in HeLa cervical cancer cells and induced apoptosis at rates three- to four-fold higher than in untreated cells. cmu.ac.th

The mechanisms often involve the generation of reactive oxygen species (ROS). The chalcone derivative designated as 1C was shown to induce G2/M phase arrest and apoptosis in both sensitive and cisplatin-resistant ovarian cancer cells, an effect linked to ROS generation. mdpi.com This was accompanied by the modulation of key regulatory proteins, including p21 and the phosphorylation of Rb and Bad proteins. mdpi.com In skin cancer cell lines A375 and A431, Licochalcone H (LCH) induced a G1 phase arrest and apoptosis, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins such as Bax and Bad. biomolther.org

Table 1: Effects of 2',4',6'-Trihydroxydihydrochalcone and Its Derivatives on Cell Cycle and Apoptosis

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2',4',6'-Trihydroxydihydrochalcone (Phloretin) | LNCaP (Prostate) | Augmented TRAIL-induced apoptosis | nih.gov |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7, MDA-MB-231 (Breast) | Induced G1 and G2/M phase arrest; triggered autophagy and apoptosis | mdpi.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | Induced G0/G1 phase arrest and apoptosis | cmu.ac.th |

| Chalcone Derivative 1C | A2780, A2780cis (Ovarian) | Induced G2/M phase arrest and apoptosis via ROS generation | mdpi.com |

| Licochalcone H (LCH) | A375, A431 (Skin) | Induced G1 phase arrest and apoptosis | biomolther.org |

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. uniroma1.itnih.gov Chalcones are recognized as activators of this pathway, which plays a critical role in regulating the expression of antioxidant and detoxification genes. uniroma1.itmdpi.com

The primary mechanism for Nrf2 activation by chalcones involves their chemical structure. uniroma1.itnih.gov Chalcones possess an α,β-unsaturated carbonyl group, which makes them soft electrophiles capable of reacting with nucleophilic thiol groups on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2. uniroma1.itmdpi.com This interaction, typically a Michael addition reaction, modifies Keap1, leading to the dissociation of Nrf2. mdpi.com Once released, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). mdpi.comcetjournal.it

For example, the chalcone derivative 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) (DDC) has been shown to activate the Nrf2 system, promoting the expression of antioxidant enzymes and protecting cells from toxicity. cetjournal.it Studies on other chalcone derivatives have demonstrated their ability to trigger the nuclear translocation of Nrf2, conferring neuroprotection against oxidative damage in neuronal cells. mdpi.com Interestingly, the effect can be nuanced; the chalcone derivative 1C was found to have differential effects on Nrf2 levels in sensitive versus resistant ovarian cancer cells, suggesting a complex regulatory role. mdpi.com While this Keap1-dependent mechanism is prominent, Keap1-independent pathways for Nrf2 activation by chalcones, involving signaling kinases like PI3K/Akt and MAPKs, have also been reported. mdpi.com

Other Relevant Cellular and Molecular Targets (e.g., AMP-activated protein kinase (AMPK) activation by related chalcones)

Beyond cell cycle and Nrf2 modulation, chalcones interact with other significant cellular targets, notably the AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation has emerged as a therapeutic strategy for metabolic diseases like diabetes. elsevierpure.comelsevierpure.com

Several studies have identified chalcone derivatives as potent AMPK activators. elsevierpure.comnih.gov Research into a series of 2'-hydroxychalcones and their derivatives revealed that compounds with specific substitutions, such as 2′,4′, 2′,5′-, or 2′,6′-dimethoxy groups, demonstrated potent AMPK activation, in some cases surpassing the activity of the common antidiabetic drug metformin. elsevierpure.com Another study identified a sulfonamide chalcone derivative, IP-004, as a potent AMPK activator in human podocytes. nih.gov

The mechanism of AMPK activation by some chalcones may involve upstream kinases. For instance, the chalcone derivative CHAL-025 was found to activate AMPK by binding to an allosteric site on calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream activator of AMPK. nih.gov This activation subsequently led to the inhibition of the CFTR chloride channel, suggesting applications in treating secretory diarrhea. nih.gov Furthermore, certain trihydroxychalcone derivatives have been shown to facilitate AMPK activation, leading to improved glucose tolerance and reduced fat accumulation in preclinical models of diabetes. elsevierpure.comresearchgate.net The activation of AMPK can also be linked to other signaling pathways; the chalcone isosalipurposide (B1672296) was shown to activate the Nrf2 pathway via the phosphorylation of AMPK, indicating a potential crosstalk between these two critical cellular signaling networks. mdpi.com

Structure Activity Relationship Sar and Computational Studies of 2 ,4 ,6 Trihydroxydihydrochalcone and Its Analogs

Ligand-Target Interactions and Binding Mechanisms

Understanding how 2',4',6'-trihydroxydihydrochalcone and its analogs interact with biological targets at a molecular level is fundamental to explaining their pharmacological effects. Computational methods such as molecular docking and predictive modeling are invaluable tools in this endeavor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2',4',6'-trihydroxydihydrochalcone (phloretin) and its derivatives, docking simulations have been instrumental in elucidating interactions with various enzymes and receptors.

Studies have shown that phloretin (B1677691) exhibits strong binding to the active site of the maltase-glucoamylase protein, a key target in managing diabetes. jchemlett.com Docking analysis revealed a binding energy of -7.4 kcal/mol, superior to the co-crystallized ligand's energy of -6.2 kcal/mol. jchemlett.com The stability of this complex is maintained through a network of interactions, including five hydrogen bonds with residues Thr775, Leu286, Asp777, Lys534, and Pro284, alongside hydrophobic and ionic connections with other key amino acids. jchemlett.com

In the context of cancer research, docking simulations have been performed to evaluate the binding of phloretin and its analogs to various anticancer targets. These include the Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Cyclin-Dependent Kinase 2 (CDK2). eurekaselect.comresearchgate.net For instance, simulations with Bcl-2 family proteins, which are crucial regulators of apoptosis, help in understanding the pro-apoptotic potential of these compounds. unja.ac.id Similarly, docking into the ATP-binding site of EGFR has revealed that chalcone (B49325) derivatives can establish critical hydrogen bonds and hydrophobic interactions, suggesting a mechanism for their inhibitory activity. mdpi.comunsoed.ac.id One study identified that the 2',5'-dihydroxy-3,4-dimethoxychalcone derivative showed the lowest binding energy (-7.67 kcal/mol) with EGFR, forming crucial hydrogen bonds with residues like Met769 and Lys721. unsoed.ac.id

Furthermore, the inhibitory potential of 2,4,6-trihydroxychalcone derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, has been explored. nih.gov Molecular docking simulations have helped to rationalize the observed inhibitory activities and selectivity of these compounds. nih.gov

Table 1: Molecular Docking Results for 2',4',6'-Trihydroxydihydrochalcone (Phloretin) and Analogs

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Phloretin | Maltase-glucoamylase | 3L4Y | -7.4 | Thr775, Leu286, Asp777, Lys534, Pro284, Arg283, His645, Ala509, Arg520 |

| Phloretin | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Good docking score | Not Specified |

| Phloretin | B-cell lymphoma 2 (Bcl-2) | Not Specified | Good docking score | Not Specified |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.67 | Met769, Ala719, Thr766, Lys721, Glu738 |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Cyclin-dependent kinase 1 (CDK1) | 4Y72 | Good binding potential | Not Specified |

Predictive modeling complements molecular docking by forecasting the binding affinities and biological activities of novel compounds. Structure-based 3D pharmacophore modeling is one such approach. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target.

For example, a 3D pharmacophore model was developed based on the interactions of the known drug tamoxifen (B1202) with the Estrogen Receptor α (ERα). mdpi.com This model was then used to screen new derivatives of a chalcone, leading to the identification of a compound (HNS10) with a high pharmacophore fit score and a predicted binding energy of -12.33 kcal/mol. mdpi.com This suggests that dihydrochalcone (B1670589) scaffolds can be effectively modeled to predict their potential as inhibitors for specific receptors, guiding the synthesis of more potent molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful predictive tools in drug design, helping to forecast the activity of unsynthesized analogs.

Several QSAR studies have been conducted on chalcone and dihydrochalcone derivatives to predict activities ranging from antioxidant to anticancer effects. nih.govresearchgate.net These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Descriptors can be categorized as spatial, structural, and lipophilic, and they collectively determine the compound's biological properties. researchgate.net

For instance, a QSAR model developed for a series of 193 chalcone derivatives successfully predicted their anti-colon cancer activity against the HT-29 cell line. nih.gov This model, based on SMILES notation and hydrogen-suppressed molecular graphs, achieved a high predictive accuracy with a validation R² value of 0.90. nih.gov Another study on 2,4,6-trimethoxy chalcone derivatives developed a robust QSAR model to predict their inhibitory activity against CDK1, a key protein in cell cycle regulation. nih.govsemanticscholar.org The model highlighted the importance of specific descriptors related to atomic properties and molecular shape in determining inhibitory potency. semanticscholar.org

The mechanistic interpretation of these models reveals which structural fragments or properties are positively or negatively correlated with the desired activity, providing clear guidance for structural modification. nih.gov

Table 2: Summary of QSAR Models for Dihydrochalcone/Chalcone Bioactivity

| Predicted Activity | Compound Class | Key Descriptors | Statistical Significance |

|---|---|---|---|

| Anti-colon cancer (HT-29) | Chalcone derivatives | SMILES-based, HSG | R²_validation = 0.90, Q²_validation = 0.89 |

| Antioxidant | Chalcone derivatives | Spatial, structural, lipophilic properties | Predictions within 99% confidence level |

| Anticancer (CDK1 inhibition) | 2,4,6-trimethoxy chalcone derivatives | ETA_dPsi_A, WTPT-5, GATS7s | R² = 0.7863, Q² = 0.6663, R²ext = 0.7854 |

| Anthelmintic | Benzimidazolylchalcone derivatives | Dipole moment, electronic energy | R² = 0.990 |

Ab Initio and Molecular Dynamics Simulations for Conformational Insights and Rotamer Analysis

While docking predicts a static binding pose, ab initio calculations and molecular dynamics (MD) simulations provide a dynamic view of molecular behavior and interactions. Ab initio methods, based on quantum mechanics, can accurately predict molecular geometries and properties, such as the stability of different conformers (rotamers).

A study on 2',4',6'-trihydroxy-3'-formyldihydrochalcone (B1196515) identified two stable rotamers resulting from the orientation of the formyl group. researchgate.net Ab initio calculations successfully predicted the ratio of these rotamers, which was in good agreement with experimental data from low-temperature NMR studies. researchgate.net This demonstrates the power of these methods in understanding the conformational preferences that can influence a molecule's interaction with its biological target.

MD simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, they are crucial for assessing the stability of a ligand-receptor complex predicted by docking. rsc.org For chalcone derivatives docked into targets like EGFR, MD simulations have been used to confirm that essential interactions, such as key hydrogen bonds, are maintained throughout the simulation period. mdpi.com Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories confirms the stability of the ligand within the binding pocket. rsc.orgnih.gov

Rational Design Principles for Enhanced Bioactivity and Selectivity

The insights gained from SAR, docking, QSAR, and MD simulations converge into a set of rational design principles for creating new 2',4',6'-trihydroxydihydrochalcone analogs with improved therapeutic profiles.

Key principles derived from these studies include:

Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are critical for activity. For antioxidant properties, the 2',6'-di-OH moiety shows higher activity than the 2',4'-di-OH arrangement. mdpi.comresearchgate.net Methoxylation at the ortho-position to a hydroxyl group can enhance antioxidant potential through p-π conjugation. mdpi.comresearchgate.net

Glycosylation: The addition of a sugar moiety (glycosylation) to a hydroxyl group generally reduces antioxidant potential and can hinder radical adduct formation due to steric hindrance. mdpi.comresearchgate.netnih.gov

Target-Specific Modifications: Understanding the topology of the target's active site allows for precise modifications. For example, if a binding pocket has a specific hydrophobic region, elongating an alkyl chain on the dihydrochalcone scaffold can lead to stronger binding and increased potency. researchgate.net Similarly, adding functional groups capable of forming hydrogen bonds with specific residues identified through docking can enhance affinity and selectivity. nih.govunimi.it

Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or binding affinity. Designing hybrid molecules that combine the dihydrochalcone scaffold with other known pharmacophores is another effective strategy. rsc.orgnih.govnih.gov

Enzymatic Synthesis: Biocatalysis offers a precise method for structural modification. For instance, tyrosinase from Bacillus megaterium can be used for specific ortho-hydroxylation of dihydrochalcones, leading to novel compounds with significantly enhanced free radical scavenging and anti-inflammatory activities. researchgate.netfigshare.com

By applying these principles, researchers can move beyond serendipitous discovery and rationally design next-generation dihydrochalcone derivatives tailored for specific biological targets with enhanced efficacy and selectivity. researchgate.net

Table 3: Key Structural Features of Dihydrochalcones and Their Influence on Bioactivity

| Structural Modification | Effect on Bioactivity | Example Activity Affected |

|---|---|---|

| Presence of 2',6'-di-OH moiety | Increases activity | Antioxidant (Electron and Hydrogen Transfer) |

| Glycosylation of hydroxyl groups | Decreases activity | Antioxidant |

| Methoxylation at ortho-OH position | Enhances activity | Antioxidant |

| Presence of an o-dihydroxyl group in the B-ring | Increases activity | Antioxidant |